Methane-d2
Description
Significance of Isotopic Labeling in Mechanistic Chemical Studies
Isotopic labeling is a cornerstone of mechanistic chemical studies, enabling researchers to unravel complex reaction pathways and understand the intimate details of molecular transformations. By tracking the fate of isotopically labeled atoms, scientists can identify intermediates, determine rate-determining steps, and elucidate the stereochemistry of reactions nih.govnih.govfishersci.de.
One of the most significant applications of deuterium (B1214612) labeling is the investigation of Kinetic Isotope Effects (KIEs). The difference in mass between hydrogen and deuterium leads to variations in vibrational frequencies and zero-point energies of chemical bonds. Consequently, bonds involving deuterium are typically stronger and react more slowly than their protium (B1232500) (¹H) counterparts. Quantifying these rate differences (KIEs) provides direct evidence for bond-breaking or bond-forming events in the transition state of a reaction, offering invaluable insights into the reaction mechanism nih.govsigmaaldrich.comchemspider.com. Beyond mechanistic elucidation, isotopic labeling also plays a vital role in drug metabolism and pharmacokinetics (DMPK) research, allowing for the tracing of metabolic pathways and understanding drug disposition within biological systems sigmaaldrich.comfishersci.at. Furthermore, it aids in the development of sensitive analytical techniques, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, by enhancing specificity and enabling detailed structural characterization of molecules nih.govsigmaaldrich.comfishersci.at.
Overview of Deuterated Methane (B114726) Variants (e.g., Methane-d2) in Scientific Inquiry
Methane (CH4) is the simplest alkane, and its deuterated variants are formed by replacing one or more hydrogen atoms with deuterium. These variants include methane-d1 (CH3D), this compound (CH2D2), methane-d3 (B1588962) (CHD3), and methane-d4 (B1582241) (CD4), each possessing distinct properties due to the isotopic substitution nih.gov. This compound (CH2D2), also known as dideuterated methane, is a colorless gas with a molecular weight of approximately 18.05 g/mol and an isotopic purity often exceeding 98 atom % D.
The unique isotopic signature and altered physical properties of this compound make it a valuable probe in diverse scientific inquiries. Its applications span from fundamental studies of molecular structure and dynamics to complex catalytic and atmospheric processes.
Physical Properties of this compound (CH2D2)
| Property | Value |
| CAS Number | 676-55-1 |
| Molecular Formula | CH2D2 |
| Molecular Weight | 18.05 g/mol |
| Isotopic Purity | ≥98 atom % D |
| Boiling Point | -161 °C |
| Melting Point | -183 °C |
| Vapor Density (vs air) | 0.55 |
| Flash Point | -188 °C |
In spectroscopic investigations, deuterated methane isotopologues, including this compound, are used to study molecular complexes and refine force fields. For instance, electronic spectroscopy of nitric oxide (NO) molecular complexes with various deuterated methane isotopomers, including CH2D2, has been conducted to understand their structures and interactions. High-resolution Fourier Transform Infrared (FTIR) spectroscopy has been employed to identify optimized spectral windows for clumped isotopic measurements of 12CH2D2 and 13CH3D, crucial for advanced analytical techniques.
Selected Spectroscopic Absorption Lines
| Isotopologue | Absorption Line (cm⁻¹) |
| ¹²CH2D2 | 1076.97 |
| ¹³CH3D | 1163.47 |
Furthermore, this compound is employed in studies involving kinetic isotope effects in biological systems. For example, in the oxidation of methane catalyzed by soluble methane monooxygenase (MMO), the deuterium KIE for the reaction of a key intermediate (compound Q) with CH4 was found to be remarkably high (50-100) nih.gov. This large KIE suggests that carbon-hydrogen bond cleavage is a critical step in the oxygenation process. The KIE values decrease monotonically as the deuterium content increases in the methane homologs, further supporting the dominance of a primary isotope effect nih.gov.
Kinetic Isotope Effects in Methane Oxidation by Methane Monooxygenase nih.gov
| Methane Homolog | KIE Value (Product Analysis) |
| 1:1 CH4:CD4 | 19 |
| CD3H | 12 |
| CH2D2 | 9 |
| CH3D | 4 |
Beyond laboratory settings, deuterated methane variants contribute to atmospheric chemistry modeling, where kinetic isotope effects are used to adjust rate coefficients for reactions of methane isotopologues with atmospheric oxidants like hydroxyl radicals (OH), excited oxygen (O(¹D)), and chlorine (Cl), as well as photolysis chemspider.com. This helps in understanding the isotopic fractionation of methane in the atmosphere.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dideuteriomethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4/h1H4/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKTOKETHGBQD-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446285 | |
| Record name | Methane-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
18.055 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676-55-1 | |
| Record name | Methane-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 676-55-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Preparation Methodologies of Methane D2 for Research Applications
Advanced Synthetic Routes for Isotopically Labeled Methane (B114726) Compounds
Advanced synthetic routes for Methane-d2 focus on controlled reactions utilizing deuterated starting materials or conditions that favor specific deuterium (B1214612) incorporation.
One direct synthetic route involves the hydrodehalogenation of bromodideuteromethane (CD2Br2). Research indicates that when CD2Br2 undergoes hydrodehalogenation over a palladium on gamma-alumina (Pd/γ-Al2O3) catalyst, :CD2 carbenes are formed as intermediates. These :CD2 carbenes demonstrate stability at room temperature on the palladium surface, and subsequent hydrogenation with hydrogen (H2) or deuterium (D2) leads to the formation of this compound (CD2H2). nih.govacs.org
Another approach involves the hydrogenation of carbon dioxide (CO2) using deuterium gas (D2) as the hydrogen source. While the Sabatier reaction typically uses hydrogen to produce methane (CH4), its adaptation with D2 can yield various deuterated methane isotopologues, including this compound (CD2H2), as well as CD3H, CD4, and CDH3. This process often employs colloidal metal nanoparticle catalysts, which facilitate the reduction of CO2 and the incorporation of deuterium into the methane molecule. sigmaaldrich.com Fischer-Tropsch type reactions, which are general methods for synthesizing hydrocarbons from carbon monoxide or carbon dioxide, can also be adapted to produce deuterated methane by utilizing deuterated feedstocks, such as D2. fishersci.co.uk
Deuterium Enrichment and Purity Considerations in this compound Preparation
Achieving high deuterium enrichment and purity is paramount for this compound used in research. This compound is commercially available with an isotopic purity of 98 atom % D. pollinatorhub.eu
Table 1: Key Properties of this compound
| Property | Value | Source |
| Linear Formula | CH2D2 | pollinatorhub.eu |
| CAS Number | 676-55-1 | pollinatorhub.eu |
| Molecular Weight | 18.05 | pollinatorhub.eu |
| Isotopic Purity | 98 atom % D | pollinatorhub.eu |
| Boiling Point | -161 °C (lit.) | pollinatorhub.eu |
| Melting Point | -183 °C (lit.) | pollinatorhub.eu |
| PubChem CID | 24872217 | pollinatorhub.eu |
Isotopic Exchange Methods for Deuterated Methane Production
Isotopic exchange methods represent a fundamental and versatile approach for producing deuterated methane, simultaneously offering insights into methane activation mechanisms. The hydrogen/deuterium (H/D) isotope exchange between methane (CH4) and deuterium gas (D2) over various catalysts is a well-established technique for both studying the cleavage of C-H bonds in methane and for producing deuterated methane isotopologues. nih.govfishersci.comfishersci.ienih.gov
This process typically involves passing a mixture of CH4 and D2 over heterogeneous catalysts. A range of catalysts have been investigated, including metal oxides (e.g., Mn-Na2WO4/SiO2, Ir/ZrO2, Pt/SiO2, Pt/γ-Al2O3) and supported noble metals like palladium on alumina (B75360) (Pd/alumina). nih.govfishersci.comfishersci.ienih.gov The H/D exchange method provides valuable in situ information regarding the elementary steps of catalytic methane activation and the stable intermediates formed during the process. nih.gov
Research findings indicate that the outcome of the isotopic exchange, specifically the distribution of deuterated methane products (e.g., CH3D, CH2D2, CHD3, CD4), is highly dependent on the catalyst used and the reaction temperature. For instance, studies using a Pd/alumina catalyst tube with CH4 and D2 mixtures have shown the production of a series of methane-dx isotopologues. At lower temperatures, some catalysts and conditions may favor a single exchange, primarily yielding monodeuterated methane (CH3D), while higher temperatures and different catalysts can lead to multiple exchanges, producing this compound (CH2D2), trideuterated methane (CHD3), and perdeuterated methane (CD4). fishersci.ie The kinetic isotope effect observed in these reactions provides crucial information about the rate-determining steps and reaction pathways.
Table 2: Representative Isotopic Exchange Parameters for Methane Deuteration
| Catalyst Type | Reactants | Temperature Range | Observed Products (Isotopologues) | Reference |
| Pd/γ-Al2O3 | CD2Br2 + H2/D2 | Room Temperature | CD2H2 | nih.govacs.org |
| Pd/alumina | CH4 + D2 | 350 °C - 525 °C | CH3D, CH2D2, CHD3, CD4 | |
| Mn-Na2WO4/SiO2 | CH4 + D2 | 800 °C | CH3D, CH2D2, insignificant CHD3 | fishersci.ie |
| Ir/ZrO2 | CH4/CO2/D2 | 873 K | H2, HD, D2 (from H/D pool) | |
| Pt/SiO2, Pt/γ-Al2O3, Pt/Na-LTA, Pt/Ca-LTA | CH4 + D2 | 573-900 K | Isotopic exchange rates measured | nih.gov |
Advanced Spectroscopic Investigations Utilizing Methane D2 Isotopologues
High-Resolution Infrared (IR) and Raman Spectroscopy of Methane-d2
High-resolution infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational and rotational energy levels of molecules. For this compound, these methods provide detailed information about its molecular structure and dynamics due to the altered mass and resulting changes in vibrational frequencies compared to regular methane (B114726).
Spectral Window Identification and Assignment for this compound Analysis
The identification and assignment of specific spectral windows are critical for accurate analysis of this compound using IR and Raman spectroscopy. High-resolution Fourier Transform Infrared (FTIR) spectroscopy has been extensively used to record spectra of CH2D2 across various wavenumber ranges. For instance, the IR spectrum of CH2D2 has been measured in regions such as 2800 to 6600 cm⁻¹ with high resolution, enabling the precise determination of band centers for numerous vibrational levels tpu.ruacs.org. Other studies have focused on the 1900 to 2400 cm⁻¹ region, observing vibrational bands like 2ν4, ν4 + ν7, 2ν7, ν2, ν8, ν4 + ν9, and ν7 + ν9 nih.gov. The IR spectrum of CH2D2 has also been analyzed in the 2350–2650 cm⁻¹ region, where over 3000 transitions were assigned to bands such as 2ν9, ν3 + ν4, ν5 + ν9, ν5 + ν7, and ν3 + ν7 researchgate.netresearchgate.net.
Recently, new spectral windows have been identified for methane clumped isotope analysis using mid-infrared laser absorption spectroscopy. Specifically, 1076.97 cm⁻¹ has been selected for ¹²CH2D2 and 1163.47 cm⁻¹ for ¹³CH3D. These windows were identified through extensive spectral surveys on newly recorded high-resolution FTIR spectra ranging from 870 to 3220 cm⁻¹, addressing gaps in existing spectral databases for ¹²CH2D2 acs.orgethz.ch.
Vibrational and Rotational Dynamics Probed by this compound Spectroscopy
The spectroscopic analysis of this compound provides profound insights into its vibrational and rotational dynamics. As an asymmetric top molecule, CH2D2 plays a special role in understanding methane's structure, potential hypersurface, and vibrational dynamics tandfonline.com. High-resolution IR spectroscopy allows for the detailed analysis of rovibrational energy levels and the determination of spectroscopic parameters for excited vibrational states nih.govresearchgate.nettandfonline.com.
Studies have shown that the vibrational levels of CH2D2 can be reproduced with high accuracy using effective Hamiltonians that account for resonance interactions between vibrational states acs.orgresearchgate.net. For example, a set of 47 fitted parameters for an effective Hamiltonian reproduced the vibrational level structure of CH2D2 up to 6600 cm⁻¹ with a root-mean-square deviation (drms) of 0.67 cm⁻¹ acs.org. The analysis of specific vibrational bands, such as the ν9 band at 1236.2786 cm⁻¹ and the ν3 band at 1435.1326 cm⁻¹, has yielded precise band centers and upper state constants researchgate.net. The nuclear spins of equivalent hydrogen and deuterium (B1214612) atoms in CH2D2 lead to degeneracies in rotational levels, with statistical weight factors of 15 for symmetric (A) and 21 for antisymmetric (B) rotational levels in the ground vibrational state nih.govnist.gov.
The investigation of vibrational dynamics also extends to understanding how different modes of excitation can influence bimolecular chemical reactions. For instance, in reactions with partially deuterated methane, selectively exciting C-H or C-D bonds, which have distinct vibrational frequencies, can lead to bond-selected reactions annualreviews.org.
Mass Spectrometry for Precision Isotopic Abundance Determination of this compound
Mass spectrometry is a cornerstone technique for the precise determination of isotopic abundances, especially for low-abundance isotopologues like this compound. High-resolution isotope ratio mass spectrometry (HR-IRMS) and quantum cascade laser absorption spectrometry (QCLAS) are key techniques used for this purpose acs.orgethz.ch.
Clumped Isotope Analysis (e.g., ¹²CH2D2) Methodologies
Clumped isotope analysis focuses on the relative abundances of molecules containing two or more heavy isotopes, such as ¹²CH2D2 and ¹³CH3D. These "clumped" isotopologues provide independent constraints for understanding the origin, formation mechanisms, and even the temperature of formation of natural methane kemolab.hrthermofisher.comcaltech.edursc.org. The abundances of ¹²CH2D2 are influenced by chemical, physical, and biological processes, similar to bulk δ¹³C and δD values kemolab.hr.
Precise analysis of ¹²CH2D2 is challenging due to its low natural abundance (approximately 0.14 ppm) acs.orgethz.ch. Traditionally, HR-IRMS has been used, but it can require long measurement times, often exceeding 12 hours for a single sample, making the entire analytical process around 20 hours long acs.orgethz.ch. However, advancements in both HR-IRMS and laser absorption spectroscopy have improved measurement precision and reduced analysis times acs.orgethz.chresearchgate.net.
The "clumped isotope" signatures, Δ¹³CH3D and Δ¹²CH2D2, are typically reported as per mil deviations from the "stochastic" isotopologue abundances, which represent a random distribution of isotopes kemolab.hrthermofisher.comresearchgate.net. These two parameters, Δ¹²CH2D2 and Δ¹³CH3D, act as independent intramolecular thermometers when methane is in internal isotopic equilibrium, with their relationships to temperature being calculable caltech.eduucla.edu.
Methodological Advancements in High-Sensitivity Isotope Ratio Mass Spectrometry
Significant methodological advancements have been made to enhance the sensitivity and precision of isotope ratio mass spectrometry for this compound and other clumped isotopologues. High-resolution mass spectrometry (HR-IRMS), such as the Thermo Scientific 253 Ultra HR-IRMS and Panorama HR-IRMS, has been instrumental in these advancements acs.orgethz.chthermofisher.com. These instruments enable the measurement of doubly substituted isotopologues like ¹³CH3D and ¹²CH2D2 with high precision rsc.orgresearchgate.net.
Recent developments in mid-infrared laser absorption spectroscopy have demonstrated rapid and non-destructive analysis of methane clumped isotopes. This approach has achieved measurement precision comparable to HR-IRMS for Δ¹²CH2D2 (around 1.5‰) for small samples (3-10 mL) within a few hours acs.orgethz.chresearchgate.net. For larger samples (over 10 mL), quantification can be achieved in under 20 minutes acs.orgethz.chresearchgate.net. These advancements address the previous limitation of requiring large sample volumes (around 20 mL) for spectroscopic clumped isotope analysis, which complicated sample purification and limited applications for low methane concentration samples acs.orgethz.ch.
Key technological advances include the selection of optimized spectral windows (e.g., 1076.97 cm⁻¹ for ¹²CH2D2) and the implementation of customized gas inlet systems with accurate pressure and temperature control acs.orgethz.ch. The repeatability for Δ¹²CH2D2 can reach approximately 1.5‰ for sample sizes larger than 10 mL acs.org. These improvements significantly enhance the practicality of spectroscopic techniques for determining clumped isotope signatures in natural methane samples, particularly for applications involving low concentrations or requiring consecutive analyses acs.orgethz.chresearchgate.net.
Elucidation of Reaction Mechanisms and Kinetic Isotope Effects Using Methane D2
Methane-d2 as a Probe for C-H Bond Activation Mechanisms
Methane's inherent stability, attributed to its strong C-H bonds, necessitates active catalysts and often severe reaction conditions for its chemical activation and conversion psu.edu. This compound (CH2D2) is a crucial probe in mechanistic studies of C-H bond activation, a fundamental step in many catalytic processes. By observing how the deuterium (B1214612) atoms are incorporated or rearranged, researchers can infer the specific hydrogen atoms involved in bond cleavage and formation, thereby elucidating the reaction pathways researchgate.net. The analysis of isotopic distributions in products can reveal details about the mechanism, such as whether a single or multiple C-H bonds are activated in a step researchgate.netwalisongo.ac.idacs.org.
Primary and Secondary Kinetic Isotope Effects (KIE) in this compound Reactions
Kinetic isotope effects (KIEs) are powerful diagnostic tools for identifying the rate-determining step in a reaction mechanism, especially when C-H bond cleavage is involved. A primary KIE occurs when the isotopic substitution is at a bond that is broken in the rate-determining step, leading to a significant change in reaction rate (kH/kD > 1). Secondary KIEs, on the other hand, arise from isotopic substitution at a bond that is not directly broken but is close to the reacting center, influencing the vibrational frequencies and thus the reaction rate umn.educaltech.eduresearchgate.netresearchgate.net.
In methane (B114726) activation, the ratio of reaction rates for CH4 versus CD4 (kCH4/kCD4) provides a direct measure of the primary KIE. Large deuterium KIEs (e.g., 50-100 in some methane monooxygenase reactions) are indicative of complete C-H bond breaking in the oxygenation step of the reaction, suggesting that C-H cleavage is the rate-determining step nih.gov. For instance, in methane reforming and decomposition reactions on supported Rh catalysts, kinetic isotope effects (kCH4/kCD4) ranging from 1.54 to 1.60 were observed, indicating that C-H bond activation steps are kinetically relevant and independent of the co-reactant's identity or concentration berkeley.eduresearchgate.netacs.org. Similarly, on Ru-based catalysts, KIEs of 1.40-1.51 were measured for CO2 reforming, H2O reforming, and methane decomposition, consistently pointing to C-H bond activation as the rate-limiting step scispace.comcapes.gov.br. Iridium catalysts also showed similar kinetic isotope effects (1.75 for CO2 reforming, 1.81 for H2O reforming, and 1.68 for methane decomposition), reinforcing the kinetic relevance of C-H bond activation on these surfaces psu.edu.
The rate constants for deuterated methane homologs decrease monotonically as the deuterium content increases, further supporting the dominance of a large primary isotope effect nih.gov. Secondary deuterium KIEs have also been studied, for example, in reactions involving D2, where kCH3+D2/KCD3+D2 were found to be 19-31% smaller experimentally at 400 K, compared to theoretical results showing 8-10% smaller values umn.edu.
Table 1: Representative Kinetic Isotope Effects (KIEs) in Methane Reactions
| Reaction System | Catalyst | KIE (kCH4/kCD4) | Indication | Source |
| CH4 reforming/decomposition | Rh | 1.54 – 1.60 | C-H bond activation is kinetically relevant | berkeley.eduresearchgate.netacs.org |
| CH4 reforming/decomposition | Ru | 1.40 – 1.51 | C-H bond activation is kinetically relevant | scispace.comcapes.gov.br |
| CH4 reforming/decomposition | Ir | 1.68 – 1.81 | C-H bond activation is kinetically relevant | psu.edu |
| Methane Monooxygenase + O2 | Enzyme | 50 – 100 | Complete C-H bond breaking in oxygenation step | nih.gov |
Irreversibility and Quasi-Equilibrium Assessments in this compound Reaction Pathways
This compound and other deuterated methane isotopologues are critical for assessing the reversibility of elementary steps within complex reaction pathways. By comparing the rates of chemical conversion with the rates of isotopic cross-exchange, researchers can determine if specific steps are irreversible or in a state of quasi-equilibrium.
Studies on Rh and Ru-based catalysts have shown that methane conversion rates for CH4/CD4/CO2 reactant mixtures are significantly faster than the rates of CH4-xDx formation (isotopomer exchange), indicating that the C-H bond activation elementary steps are essentially irreversible berkeley.eduresearchgate.netscispace.comcapes.gov.br. This suggests that once a C-H bond is activated, the subsequent steps leading to product formation are much faster than the reverse reaction of re-forming the C-H bond with a different isotope.
In contrast, other steps in the reaction pathways are often found to be quasi-equilibrated. For example, in CH4/CO2/D2 reactant mixtures over Rh and Ru catalysts, binomial isotopomer distributions were observed in dihydrogen and water at all reactant conversions berkeley.eduresearchgate.netscispace.comcapes.gov.br. The deuterium contents in these products were identical and corresponded to the equilibration between all hydrogen atoms from reacted CH4 and all D2 in the inlet stream. This indicates that recombinative desorption steps of hydrogen atoms and hydroxyl groups to form H2 or H2O are quasi-equilibrated during methane reforming berkeley.eduresearchgate.netscispace.comcapes.gov.br. Similarly, the activation of CO2 on Ru-based catalysts was found to be reversible and quasi-equilibrated, as evidenced by identical 13C contents in CO and CO2 formed from 12CH4/12CO2/13CO mixtures, even far from equilibrium scispace.comcapes.gov.br. These findings collectively imply that water-gas shift reactions are also at equilibrium during methane reforming researchgate.netscispace.comcapes.gov.br.
Table 2: Assessment of Reaction Step Reversibility using this compound
| Reaction System | Catalyst | Observation | Conclusion | Source |
| CH4/CD4/CO2 mixtures | Rh, Ru, Ir | CH4 conversion rates > CH4-xDx formation rates (cross-exchange) | C-H bond activation steps are essentially irreversible | psu.eduberkeley.eduresearchgate.netscispace.comcapes.gov.br |
| CH4/CO2/D2 mixtures | Rh, Ru, Ir | Binomial D-atom distributions in H2 and H2O, D contents match equilibration with D2 and H from reacted CH4 | Recombinative desorption of H atoms and OH groups (to H2/H2O) are quasi-equilibrated | psu.eduberkeley.eduresearchgate.netscispace.comcapes.gov.br |
| 12CH4/12CO2/13CO mixtures | Rh, Ru, Ir | Identical 13C contents in CO and CO2 | CO2 activation is reversible and quasi-equilibrated | psu.eduresearchgate.netscispace.comcapes.gov.br |
Deuterium Exchange Reactions Involving Methane and this compound
Deuterium exchange reactions, particularly those involving methane and its deuterated forms like this compound, are fundamental in understanding the activation and reactivity of C-H bonds in hydrocarbons. These reactions provide invaluable insights into catalytic mechanisms, surface intermediates, and the nature of active sites on various catalysts researchgate.netwalisongo.ac.idacs.orgresearchgate.neturfu.ru. When methane (CH4) reacts with deuterium (D2), a series of isotopologues can be formed, including CH3D, CH2D2, CHD3, and CD4 researchgate.netwalisongo.ac.idacs.org.
Catalytic Hydrogen/Deuterium Exchange Mechanisms over Metal Oxides and Other Catalysts
The hydrogen/deuterium exchange reaction of methane has been extensively studied over a wide range of catalysts, including transition metals, metal oxides, and even graphite-alkali metal lamellar compounds psu.eduresearchgate.netwalisongo.ac.idacs.orgresearchgate.neturfu.rupsu.educardiff.ac.ukrsc.orgrutgers.eduescholarship.org.
Over metal catalysts like palladium on alumina (B75360) (Pd/alumina), D/H exchange between CH4 and D2 occurs at elevated temperatures due to the high activation energy of the sp3 C-H bond walisongo.ac.idacs.org. Some catalysts and temperature conditions lead to a single-exchange outcome, primarily producing methane-d1 (CH3D), while others result in multiple exchanges, yielding various isotopologues up to CD4 walisongo.ac.idacs.org. Two prominent mechanisms, proposed by Kemball (1959) and Frennet (1974), have been put forth to explain these single and multiple exchange outcomes walisongo.ac.idacs.org.
Metal oxides have also shown activity in methane-deuterium exchange. A detailed study across various metal oxides found gallium oxide (Ga2O3) to be significantly more active than other simple oxides, followed by zinc oxide (ZnO) researchgate.netpsu.educardiff.ac.uk. This high activity of Ga2O3 and ZnO is significant because they are key components in catalysts for the aromatization of propane (B168953) and butane, where they are believed to play a role in polarizing the C-H bond for initial alkane activation psu.edu. The activation energies for CH4-D2 exchange on solid catalysts typically range from 27 to 230 kJ mol⁻¹ researchgate.net. For instance, a measured effective activation energy for CH4-D2 exchange was reported as 232 ± 10 kJ mol⁻¹ researchgate.net.
Other catalysts investigated include MgO, which has been reported to facilitate exchange for C2 hydrocarbons at 300 °C and for CH4 at 400 °C, with an activation energy of 193 ± 14 kJ/mol researchgate.net. Studies on Ni/SiO2 catalysts for methane decomposition revealed that the first C-H bond cleavage in CH4 is the rate-determining step, with no H-D exchanged methanes formed when a mixture of CH4 and CD4 was decomposed, suggesting an irreversible process for carbon deposition researchgate.net. Graphite-potassium lamellar compounds (e.g., C8K and C24K) have also been shown to catalyze the formation of deuterated methanes like CH3D and CH2D2 from CH4 and D2 at temperatures between 100 and 350 °C, with activation energies estimated at 14-13 kcal mol⁻¹ (approximately 58.6-54.4 kJ mol⁻¹) rsc.org.
Table 3: Catalytic Activity and Activation Energies in Methane-Deuterium Exchange
| Catalyst | Temperature Range | Observed Activity/Mechanism | Activation Energy (kJ/mol) | Source |
| Pd/alumina | Elevated | Single/Multiple exchange outcomes | Not specified | walisongo.ac.idacs.org |
| Ga2O3 | 560-600 K | Most active among simple oxides | Not specified | researchgate.netpsu.educardiff.ac.uk |
| ZnO | 620-670 K | High activity | Not specified | researchgate.netpsu.edu |
| MgO | 400 °C | Exchange observed | 193 ± 14 | researchgate.net |
| C8K, C24K | 100-350 °C | Formation of CH3D, CH2D2 | 54.4-58.6 | rsc.org |
| Ni/SiO2 | - | First C-H bond cleavage is rate-determining step | Not specified | researchgate.net |
Isotopic Cross-Exchange Studies and Deuterium Distribution in Reaction Products
Isotopic cross-exchange studies, particularly those involving this compound and other deuterated forms, are crucial for understanding the detailed mechanisms of C-H bond activation and the distribution of isotopes in reaction products. The analysis of deuterium distribution in products provides direct evidence for reaction pathways and rate-determining steps researchgate.net.
When CH4 and D2 react, the formation of various deuterated methane isotopologues (CH3D, CH2D2, CHD3, CD4) can be analyzed, often by techniques like GC-MS or 1H NMR spectrometry walisongo.ac.idacs.org. The distribution of these isotopologues can be binomial, indicating a statistical scrambling of hydrogen and deuterium atoms, or it can deviate from binomial, suggesting specific kinetic preferences or non-equilibrium processes psu.educaltech.eduberkeley.eduresearchgate.netscispace.comcapes.gov.brtum.denih.gov.
For example, in methane reforming reactions with CH4/CO2/D2 mixtures over Rh, Ru, and Ir catalysts, binomial isotopomer distributions were observed in dihydrogen (H2, HD, D2) and water, with their deuterium contents matching the expected equilibration between all H atoms from reacted CH4 and D2 from the inlet stream psu.eduberkeley.eduresearchgate.netscispace.comcapes.gov.brtum.de. This indicates that hydrogen and water activation and recombinative desorption steps are quasi-equilibrated psu.edu.
However, not all isotopic distributions are binomial. In pyrolysis experiments of hydrocarbons, studies have shown anomalous deficits in specific isotopologues like D12CH2D2 (this compound with 12C) in the methane products caltech.edu. This deficit can be explained by a "combinatorial effect," where hydrogen atoms affected by distinct kinetic isotope effects are assembled into a methane molecule, leading to non-equilibrium compositions caltech.edu. Such isotopic disequilibria can be caused by kinetic isotope effects expressed during irreversible chemical processes, like the breaking of carbon-carbon bonds in an alkyl precursor caltech.edu. As the pyrolysis proceeds and thermal maturity increases, the composition of D12CH2D2 can approach equilibrium through hydrogen exchange caltech.edu.
This compound in Studies of Methane Conversion and Reforming Reactions
This compound plays a pivotal role in mechanistic investigations of crucial industrial processes aimed at converting methane into more valuable products, such as hydrogen and synthesis gas. These processes include steam methane reforming (SMR), dry methane reforming (DMR), partial oxidation, and autothermal reforming acs.orgtum.deacs.orgresearchgate.netenergy.govutwente.nl. The stability of the C-H bond in methane necessitates active catalysts and often high temperatures for its activation, making isotopic labeling with deuterium an indispensable tool for understanding the underlying reaction mechanisms psu.eduresearchgate.net.
In methane reforming reactions, this compound is used to identify the rate-determining steps and the nature of active sites on catalysts. For instance, studies on Ru-based catalysts for CO2 reforming of methane have shown that C-H bond activation is the kinetically relevant step, with similar normal kinetic isotopic effects (kCH4/kCD4 = 1.40-1.51) observed across CO2 reforming, H2O reforming, and methane decomposition scispace.comcapes.gov.br. This consistency underscores the primary importance of C-H bond activation in these processes. Similarly, on Rh and Ir catalysts, C-H bond activation has been identified as the sole kinetically relevant step psu.eduresearchgate.net.
Isotopic tracer methods with this compound also provide insights into the reversibility of elementary steps. For example, in methane reforming on Rh catalysts, CH4 conversion rates were found to be much faster than the rates of CH4-xDx formation, indicating that C-H bond activation steps are irreversible berkeley.eduresearchgate.net. Conversely, recombinative desorption steps of H atoms and OH groups to form H2 or H2O were found to be quasi-equilibrated, as evidenced by binomial isotopomer distributions in dihydrogen and water from CH4/CO2/D2 mixtures berkeley.eduresearchgate.netacs.org.
Furthermore, this compound is used to study undesirable side reactions, such as carbon formation (coke deposition), which can deactivate catalysts in reforming processes acs.org. Isotopic labeling experiments can help distinguish between different reaction intermediates and pathways on the catalyst surface, providing a clearer picture of how coke is formed and how it might be mitigated acs.org. For example, studies on Ni/SiO2 catalysts for methane decomposition used isotopic methane (CH4, CD4, and 13CH4) and hydrogen (H2 and D2) to investigate the reaction mechanism, concluding that the first C-H bond cleavage in CH4 is the rate-determining step in the decomposition of methane into carbon and H2 researchgate.net.
Recent research in H2S reforming of methane (HRM) also utilizes isotopic investigations with D2 to understand the mechanism. These studies have shown that H2S decomposition and the recombination of surface H atoms are quasi-equilibrated, while the first C-H bond scission in methane is the kinetically relevant step tum.de. This highlights the broad applicability of this compound in optimizing existing methane conversion technologies and developing novel catalytic systems for a sustainable energy future.
Applications in Direct Methane-to-Methanol Conversion Mechanism Investigations
The direct conversion of methane to methanol (B129727) (DMTM) is a highly sought-after chemical transformation due to methane's abundance and methanol's versatility as a chemical feedstock and potential fuel acs.orgchemrxiv.org. However, the inertness of the C-H bond in methane and the tendency for methanol to over-oxidize pose significant challenges acs.orgcsic.esrsc.org. This compound is instrumental in understanding the intricate mechanisms involved in this conversion.
Studies employing this compound, often in conjunction with other deuterated species or deuterated solvents, help to probe the C-H bond activation step, which is typically the rate-limiting step in methane functionalization acs.orgwikipedia.org. For instance, in the Shilov system, a platinum-based catalytic system for methane functionalization, hydrogen-deuterium exchange was observed in deuterated solutions, indicating the activation of methane's C-H bonds wikipedia.org. Similarly, in direct methane-to-methanol conversion catalyzed by single Cu atoms supported on graphene, theoretical calculations using density functional theory (DFT) have investigated reaction mechanisms, including C-H activation, which can be influenced by isotopic substitution researchgate.net.
Kinetic isotope effects (KIEs) derived from experiments with this compound provide direct evidence for C-H bond cleavage in the rate-determining step. For example, in the context of methane oxidation, a strong KIE has been observed for methane, acetonitrile, and methyl nitrate, but not for methanol or ethane, suggesting that C-H bond cleavage is the limiting step for the former group of substrates acs.org.
In some direct methane-to-methanol conversion systems, such as those involving ionic liquids dissolved platinum catalysts, H/D exchange experiments with methane in deuterated solutions (e.g., deuterated ionic liquids + D2SO4 + D2O) are conducted to analyze the formation of methane isotopes (CHxD4-x) and understand the C-H activation process rsc.org. These experiments allow for the deconvolution of methane isotopologues based on their molecular mass ions, providing quantitative data on the extent of deuterium incorporation rsc.org.
Investigation of Methane Pyrolysis and Coupling Pathways with Deuterated Species
Methane pyrolysis, the thermal decomposition of methane into hydrogen and solid carbon, is a promising route for CO2-free hydrogen production acs.orgrsc.orgacs.org. Deuterated methane species, including this compound, are valuable for unraveling the complex reaction networks and kinetic isotope effects that govern these high-temperature processes.
Kinetic isotope effects play a crucial role in understanding methane pyrolysis. For instance, in the pyrolysis of n-octadecane, the formation of methane isotopologues, including D12CH2D2, exhibits distinct kinetic isotope effects caltech.eduresearchgate.net. Anomalous deficits in D12CH2D2 have been observed, which can be explained by the combinatorial effect of assembling hydrogen atoms affected by two different kinetic isotope effects into a methane molecule caltech.eduresearchgate.net. Kinetic models have been developed to describe the full isotopic systematics of pyrolysis product methane, with fitted parameters consistent with independent constraints on isotope effects associated with carbon-carbon or carbon-hydrogen bond cleavage caltech.eduresearchgate.net.
In catalytic methane pyrolysis, such as in molten alkali chloride salts containing iron, H-D exchange investigations with CH4-D2 mixtures are consistent with a different reaction pathway compared to melts without iron nsf.gov. The presence of iron in molecular ions within the molten salt is believed to facilitate C-H bond activation in methane nsf.gov.
Deuterated methane is also used to investigate methane coupling pathways, where methane is converted into higher hydrocarbons like ethylene (B1197577). In non-oxidative methane coupling in pulsed discharge reactors, isotope analysis with CH4:D2 mixtures helps to study the reaction mechanisms and how dominant reaction pathways shift with operating pressure scribd.com. For example, at higher pressures, ethylene becomes the major product due to increased temperatures and hydrogen radical concentrations scribd.com. Similarly, studies on carbon-carbon coupling on single-atom alloys have shown that methyl groups from the dissociation of CD3I can react with background hydrogen to produce deuterated methane (CD3H), providing insights into surface reactions osti.gov.
Table 1: Kinetic Isotope Effects in Methane Pyrolysis
| Isotope | Δ¹²CH2D2 Anomaly (‰) | Δ¹³CH3D Anomaly (‰) | Reference |
| ¹²CH2D2 | 30-40 (lower than equilibrium) | - | caltech.eduresearchgate.net |
| ¹³CH3D | - | Close to equilibrium | caltech.eduresearchgate.net |
Solvent Deuterium Isotope Effects on Methane-Related Chemical and Enzymatic Processes
Solvent deuterium isotope effects (SDIEs) are powerful tools for deciphering the mechanisms of complex chemical and enzymatic reactions involving proton or hydrogen transfer acs.orgnih.govnih.govacs.org. By enriching the solvent with heavy atom isotopes (D2O), changes in reaction rates or product distribution can be measured.
Table 2: Solvent Isotope Effects on Nitrogenase-Catalyzed Reductions
| Substrate | Isotope Effect (kH/kD) | Reference |
| Acetylene reduction | 1.4 ± 0.05 | acs.orgnih.govnih.gov |
| Hydrogen evolution | 4.2 ± 0.1 | acs.orgnih.govnih.gov |
| Methane evolution | 4.4 ± 0.1 | acs.orgnih.govnih.gov |
Methane monooxygenase (MMO), an enzyme that converts methane to methanol, also exhibits significant deuterium kinetic isotope effects. The reaction of compound Q, a key intermediate in soluble MMO (sMMO), with methane shows a large deuterium KIE of 50-100, one of the largest observed to date, consistent with complete C-H bond breaking in the oxygenation step scispace.comnih.govacs.org. The rate constants for the reactions of deuterated methane homologs decrease monotonically with increasing deuterium content, suggesting a dominant primary isotope effect nih.gov.
SDIEs are also applied in studies of microbial methanogenesis and anaerobic oxidation of methane. For example, in cultures of Methanobacterium thermoautotrophicum, a methane product isotope effect is observed in H2O/D2O mixtures, which increases as the water deuterium enrichment approaches 100% nih.gov. This effect is attributed to the intracellular production of protons from H2, and an intrinsic deuterium product isotope effect of 1.20 ± 0.1 has been estimated for methanogenesis nih.gov.
Table 3: Kinetic Isotope Effects of Methane Monooxygenase with Deuterated Methane Homologs
| Deuterated Methane Homolog | KIE | Reference |
| 1:1 CH4:CD4 | 19 | nih.gov |
| CD3H | 12 | nih.gov |
| CD2H2 | 9 | nih.gov |
| CH3D | 4 | nih.gov |
Environmental and Geochemical Tracing with Methane D2 Isotopologues
Isotopic Fingerprinting of Methane (B114726) Sources Using Clumped Isotopes (including ¹²CH₂D₂)
Clumped isotope analysis, specifically measuring the relative abundances of ¹³CH₃D and ¹²CH₂D₂, serves as a powerful tool for deciphering the provenance of methane ucla.eduthermofisher.comcopernicus.org. The distribution of these heavy isotopes within a methane molecule is sensitive to the temperature at which the methane formed, allowing for the reconstruction of its formation temperature in certain conditions thermofisher.comwikipedia.org. This capability is particularly useful because biogenic, thermogenic, and abiotic methane are typically formed under different temperature regimes wikipedia.org.
Differentiation of Anthropogenic and Biogenic Methane Emission Sources
Clumped isotope compositions provide novel quantitative constraints for distinguishing between biogenic and thermogenic methane sources researchgate.netlyellcollection.org. Biogenic methane, produced by microbial activity, generally forms at temperatures below 80 °C, while thermogenic methane, derived from the thermal cracking of organic matter, typically forms above 60 °C, with many models predicting formation temperatures greater than 150 °C caltech.eduescholarship.org.
While bulk carbon and hydrogen isotopic compositions (δ¹³C and δD) are commonly used to identify methane origins, they can sometimes be ambiguous due to overlapping signatures or secondary processes like mixing, migration, or biodegradation researchgate.netpnas.orgucla.edu. For instance, biogenic sources tend to emit methane with a lighter δ¹³C signature (less ¹³CH₄ relative to ¹²CH₄) compared to fossil sources pnas.org.
Clumped isotopes, however, offer a more refined approach. The behavior of clumped isotopes in biogenic systems can vary; microbial methane generated at slow rates, such as in subsurface sedimentary environments, may form in or near isotopic equilibrium with environmental waters researchgate.netcaltech.edu. Conversely, in environments with high methane generation rates, such as organic-carbon-rich ponds, biogenic methane can form out of clumped-isotope equilibrium, yielding apparent temperatures that are higher than their actual formation temperatures researchgate.netcaltech.edu. The distinct clumped isotope signatures of methane altered by aerobic oxidation can also help distinguish it from other methane sources escholarship.org.
Long-Term Methane Cycle Dynamics and Atmospheric Processes through Isotopic Analysis
Isotopic analysis, specifically the ratios of heavy-to-light isotopes of carbon (δ¹³C) and hydrogen (δ²H), is a well-established method for identifying methane sources and tracking microbial oxidation in environmental systems nih.gov. These isotopic "fingerprints" are crucial for understanding the processes that govern the global methane cycle copernicus.orgcopernicus.org.
Long-term trends in the atmospheric δ¹³C of methane (δ¹³C-CH₄a) are influenced by the relative contributions from major sources: biogenic (e.g., wetlands), fossil (e.g., natural gas), and pyrogenic/biomass burning copernicus.org. For example, a long-term increase in δ¹³C-CH₄a was observed over the 20th century copernicus.org.
Atmospheric sink reactions also play a significant role in shaping the isotopic composition of methane in the air. These reactions, primarily with hydroxyl (•OH) and chlorine (Cl•) radicals, exhibit kinetic isotope effects (KIEs) ucla.edupnas.orgcopernicus.org. Deuterium-substituted methane isotopologues react more slowly than their lighter counterparts ucla.edupnas.org. This differential reactivity leads to an enrichment of heavier isotopologues in the residual atmospheric methane. For instance, the combined KIEs from reactions with •OH and Cl• can result in substantial increases in δ¹³C, δD, Δ¹³CH₃D, and Δ¹²CH₂D₂ values for tropospheric methane relative to its primary sources pnas.org. This enrichment provides valuable information for tracing both atmospheric source and sink fluxes ucla.edu.
Advanced Methodologies for Methane-d2-based Emission Detection and Quantification
The unique properties of deuterated methane facilitate advanced methodologies for detecting and quantifying methane emissions across various environments.
Tracer Gas Methods Incorporating Deuterated Methane for Emission Rate Assessment
Tracer gas techniques are increasingly employed to determine methane emission rates, particularly in scenarios where direct measurement is challenging, such as from free-ranging animals mdpi.com. This method involves releasing a tracer gas, such as deuterated methane (e.g., ¹³CH₃D) or sulfur hexafluoride (SF₆), at a known, controlled rate from the source of interest mdpi.com. Subsequent simultaneous measurements of the tracer and methane concentrations downwind allow for the calculation of the methane emission rate mdpi.comgisera.csiro.aucopernicus.org. Acetylene is another stable gas used as a tracer in these applications gisera.csiro.aucopernicus.org. This approach eliminates the need to estimate the vertical methane profile within the plume, leading to accurate results gisera.csiro.au.
Remote Sensing and In Situ Detection of Methane Isotopologues in Complex Environments
The detection and quantification of methane isotopologues in complex environments are achieved through a combination of remote sensing and in situ techniques.
Remote sensing, particularly using satellites, provides a global perspective on methane distribution and can identify regional hotspots copernicus.orgfrontiersin.org. These satellites estimate the total methane amount by analyzing its spectral absorption at different wavelengths frontiersin.org. While satellite data offers broad spatial coverage, limitations in monitoring accuracy and data inversion can affect the precision of specific equipment frontiersin.org. Lidar technology is also being developed for remote sensing of methane plumes from aircraft copernicus.org.
In situ detection methods offer higher precision and can be deployed in various settings. High-Resolution Isotope Ratio Mass Spectrometry (HR-IRMS), such as the Thermo Scientific Ultra, is a key analytical tool for measuring the clumped isotopic composition of methane, including ¹²CH₂D₂, from diverse sources like geological sites, biogenic systems, laboratory experiments, and directly from the atmosphere thermofisher.comcopernicus.orgcopernicus.org. This technique allows for the precise measurement of all singly and doubly substituted methane isotopologues at natural abundance levels, providing both classical (δ¹³C and δD) and clumped (Δ¹³CH₃D and Δ¹²CH₂D₂) signatures thermofisher.comcopernicus.org. For atmospheric air samples, large volumes (up to 1100 L for a methane mole fraction of 2 ppm) are processed to yield sufficient pure methane for analysis copernicus.org. Other in situ methods include low-cost sensors for localized monitoring and airborne measurements for broader regional assessments copernicus.orgogci.com.
Theoretical and Computational Chemistry Approaches for Methane D2 Systems
Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects and Spectroscopic Properties
Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, are indispensable for studying the subtle effects of deuterium substitution on methane's chemical behavior and its unique spectroscopic fingerprints.
Ab initio and DFT studies have been extensively employed to investigate the reactivity and energetics of Methane-d2, particularly focusing on C-H/C-D bond activation and kinetic isotope effects (KIEs). For instance, in the reaction of fluorine atoms with this compound (F + CH2D2), quasiclassical trajectory (QCT) calculations have revealed contrasting behavior compared to the F + CH4 reaction, attributed to differences in energy mode transfer and adiabatic character in the entry channels arxiv.org. Similarly, investigations into the reaction of chlorine atoms with overtone-excited CH2D2 have demonstrated remarkable bond and mode selectivity. Excitation of the C-H overtone in CH2D2 primarily promotes hydrogen-atom abstraction, while excitation of the C-D overtone preferentially leads to C-D bond cleavage acs.org.
Computational studies have also shed light on complex enzymatic reactions. For example, large deuterium kinetic isotope effects (KIEs) have been observed in the methane (B114726) oxidation catalyzed by soluble methane monooxygenase. For this compound (CD2H2), the KIE was reported to be 9, indicating significant C-H bond breaking in the oxygenation step of the reaction nih.gov. DFT calculations, such as those using the B3LYP-D2 functional, have been applied to investigate the hydroxylation of methane catalyzed by binuclear copper sites in pMMO enzymes, identifying intermediates and transition states along the reaction coordinate rsc.org.
Furthermore, DFT calculations are crucial for understanding methane dissociation on catalytic surfaces. Studies on methane dissociation on Ni clusters supported on TiC(001) have predicted a small energy barrier of 0.18 eV for CH4 dissociation into adsorbed methyl and hydrogen atom species at room temperature, highlighting the role of two-dimensional Ni clusters in this transformation ub.edu. For methane dissociation on Pt(110)-(2x1), DFT calculations using functionals like optPBE-vdW have been employed to determine dissociation barriers, with results showing better agreement with experimental sticking probabilities compared to earlier studies acs.org. The development of computational frameworks, such as the ab initio nanoreactor, allows for the automatic discovery of elementary reactions, refinement of reaction paths, and optimization of reactant, product, and transition state geometries in processes like methane pyrolysis researchgate.net.
Computational prediction of spectroscopic signatures is vital for the identification and quantification of this compound and other methane isotopologues. High-resolution Fourier Transform Infrared (FTIR) spectroscopy, combined with computational analysis, has been used to identify specific spectral windows for the analysis of clumped methane isotopes, including 12CH2D2 acs.orgacs.org. A spectral window at 1076.97 cm⁻¹ has been identified for 12CH2D2, addressing gaps in existing spectral databases and enabling rapid and high-sensitivity analysis acs.orgacs.org.
Research on clumped isotope signatures in methane, including Δ12CH2D2 values, provides insights into its formation environments. For instance, Δ12CH2D2 values in abiotic methane synthesis experiments have been found to be exclusively negative, ranging from -3.0‰ to -32.0‰, indicating that the relative amount of 12CH2D2 is lower than predicted for a stochastic gas equilibrated at temperatures above 1,000°C ifremer.fr. Similarly, studies on thermogenic methane formation have shown Δ12CH2D2 values spanning from -41‰ to -28‰, significantly lower than the equilibrium value of 2.0‰, which can be explained by the assembly of hydrogen atoms influenced by distinct kinetic isotope effects caltech.edu. These computational and spectroscopic advancements enhance the ability to determine clumped isotope signatures of natural methane samples, even with small sample volumes acs.orgacs.orgethz.ch.
Molecular Dynamics Simulations of Deuterated Methane Interactions and Phase Behavior
Molecular Dynamics (MD) simulations are powerful tools for investigating the interactions and phase behavior of deuterated methane. These simulations provide a microscopic view of dynamic processes and macroscopic properties.
Studies on methane hydrates, including deuterated methane-hydrate, have utilized MD simulations to explore their structure, dissociation behavior, and thermodynamic properties mdpi.com. MD simulations offer valuable insights into the dynamic interactions between gas molecules and water molecules within hydrate (B1144303) structures, aiding in understanding their formation and dissociation mechanisms mdpi.comacs.org.
The phase behavior of methane, which is directly relevant to deuterated methane, has also been extensively studied using MD simulations. For example, simulations have explored the phase diagram of condensed methane, revealing consistency with experimental results regarding phase transitions at various temperatures and pressures researchgate.net. Furthermore, the phase behavior of methane confined in nanopores, relevant to shale reservoirs, has been investigated using molecular simulation techniques like the gauge Gibbs ensemble Monte Carlo (gauge-GEMC) and Grand Canonical Monte Carlo (GCMC) simulations. These studies have constructed temperature-density and temperature-pressure phase diagrams for methane in confined environments frontiersin.org. The behavior of methane-water mixtures under elevated pressures has also been explored using many-body potentials in MD simulations, successfully capturing phenomena like mixing at high pressures by accounting for the polarization of methane molecules chemrxiv.org.
Computational Modeling of Reaction Pathways and Transition States with this compound
Computational modeling is critical for mapping reaction pathways and identifying transition states involving this compound, providing a detailed understanding of reaction mechanisms and kinetics.
Quasiclassical trajectory (QCT) calculations have been employed to study reactions such as F + CH2D2, analyzing the role of vibrational and translational energy in the reactivity. These studies have shown that energy mode transfer occurs faster in CH2D2 compared to CH4, leading to different reactivity trends arxiv.org. Similarly, in the reaction of Cl atoms with CH2D2, computational and experimental studies have elucidated bond and mode selectivity, where exciting specific C-H or C-D overtones directs the abstraction of the corresponding atom acs.org.
The ab initio nanoreactor framework is a computational tool that uses GPU-accelerated ab initio molecular dynamics simulations to discover elementary reactions and refine reaction paths, including the identification of transition states, as demonstrated for methane pyrolysis researchgate.net. DFT calculations are widely used to determine reaction pathways and energy profiles. For instance, in the context of methane-methanol coupling, DFT studies have identified minimum energy pathways and activation barriers for elementary steps, such as the C-C coupling of Mo–CH3 species with Ofr–CH3 to form ethylene (B1197577) intermediates over Mo/ZSM-5 catalysts acs.org.
Computational methods are also used to investigate the activation of methane by metal ions. Ab initio calculations, often employing DFT, are used to determine the minimum energy pathways and locate minima and transition states for reactions like Ta+ + CH4, with comparisons made to deuterated analogues like Ta+ + CD4 rsc.org. The climbing-image nudged elastic band (CI-NEB) method is a common technique for determining transition states in surface reactions, such as methane dissociation on platinum surfaces acs.org. Advanced computational approaches, including machine learning interatomic potentials, are being developed to efficiently explore reaction pathways and accurately locate transition state geometries for a wide range of chemical reactions researchgate.net. The free energy landscape of dissociative adsorption of methane on surfaces like graphene has been computed using constrained ab initio molecular dynamics, providing activation energies for various reaction steps and indicating the catalytic role of the surface aip.org.
Emerging Research Frontiers and Methodological Innovations for Methane D2
Integration of Methane-d2 Research with Advanced Catalysis Science and Engineering
One of the primary applications of this compound in catalysis is in H/D isotope exchange studies. urfu.ru This method provides in-situ information on the cleavage of chemical bonds and helps to identify the elementary steps of methane (B114726) activation on a catalyst surface. urfu.ru The analysis of the distribution of deuterated products allows for a critical assessment of the structure-composition-catalytic activity relationships of different materials, including metals, oxides, and composites. urfu.ru
In the realm of methane oxidation , a critical process for emission control and energy production, this compound is used to probe the reaction mechanism on various catalysts, such as those based on palladium. dieselnet.comnysearch.orgmdpi.comdtu.dkresearchgate.net For instance, studies on palladium-based catalysts, which are highly active for methane combustion, utilize deuterated methane to understand the nature of the active sites and the reaction intermediates. dieselnet.comresearchgate.net The kinetic isotope effect observed when using deuterated methane can provide evidence for the rate-determining step of the reaction.
Dry reforming of methane (DRM) , a process that converts methane and carbon dioxide into valuable syngas, is another area where this compound is employed to unravel mechanistic details. surrey.ac.ukrsc.orgresearchgate.netrsc.org The use of isotopic tracers helps to understand the activation of both methane and CO2 and the subsequent reaction pathways leading to the formation of H2 and CO. This is particularly important for designing catalysts that are resistant to coking, a major challenge in DRM. rsc.orgresearchgate.net Noble metal catalysts, known for their high activity and stability, have been extensively studied using these techniques. rsc.org
The oxidative coupling of methane (OCM) aims to convert methane directly into higher hydrocarbons like ethylene (B1197577) and ethane. wikipedia.orgmdpi.commdpi.comrsc.orgaiche.org The mechanism of OCM is complex, involving both surface-catalyzed and gas-phase reactions. This compound is instrumental in studying the initial C-H bond activation step on the catalyst surface, which is believed to be the critical step in the formation of methyl radicals that subsequently couple in the gas phase. wikipedia.org
The following table summarizes key research findings from studies utilizing deuterated methane in advanced catalysis:
| Catalytic Process | Catalyst System | Key Findings from Deuterated Methane Studies |
| Methane Oxidation | Palladium-based catalysts | Elucidation of the role of PdO in the reaction mechanism and understanding the kinetic isotope effect. |
| Methane Oxidation | Methane monooxygenase | Revealed similarities and differences in the oxidation mechanism compared to cytochrome P-450. nih.gov |
| Dry Reforming of Methane (DRM) | Noble metal catalysts (Rh, Ru, Pt, Pd) | Provided insights into the elementary steps of CH4 and CO2 activation and the mechanism of catalyst deactivation. rsc.org |
| Oxidative Coupling of Methane (OCM) | Various metal oxides | Aided in understanding the formation of methyl radicals as a key step in the reaction pathway. wikipedia.org |
| Anaerobic Methane Oxidation (AOM) | Microbial consortia | Showed that the relative abundances of 12CH2D2 and 13CH3D can trace the reversibility of methyl-coenzyme M reductase. biorxiv.orggeochemicalperspectivesletters.org |
Future Directions in High-Sensitivity and Rapid Isotopic Analysis of this compound
Recent advancements in analytical techniques are paving the way for more precise and rapid measurements of this compound and other methane isotopologues. These developments are crucial for expanding the applications of this compound in various scientific fields by enabling the analysis of smaller samples with higher throughput.
A significant frontier in this area is the use of mid-infrared laser spectroscopy . This technique offers a non-destructive and rapid method for analyzing clumped isotopes of methane. Innovations in this field have focused on optimizing spectral windows for the analysis of specific isotopologues, including 12CH2D2. For instance, new research has identified optimized spectral windows at 1076.97 cm⁻¹ for 12CH2D2, which helps to address existing gaps in spectral databases. The implementation of customized gas inlet systems with highly accurate pressure and temperature control further enhances the performance of these spectroscopic platforms. These advancements have significantly reduced the required sample volume and analysis time, making the technique more practical for natural methane samples, especially those with low concentrations.
Another promising direction is the continuous improvement of isotope ratio mass spectrometry (IRMS) . While IRMS is a well-established technique, ongoing developments are focused on enhancing its sensitivity and reducing sample size requirements. For atmospheric measurements, the long-term measurement precision for isotopes of methane is crucial for detecting subtle variations that can provide information about sources and sinks.
The integration of advanced data processing techniques, such as machine learning algorithms, with analytical instrumentation also holds promise for improving the accuracy and speed of isotopic analysis. These computational approaches can help to deconvolve complex spectra and identify subtle isotopic signatures that might be missed by traditional methods.
The table below highlights some of the key future directions in the high-sensitivity and rapid isotopic analysis of this compound:
| Analytical Technique | Future Direction | Potential Impact |
| Mid-Infrared Laser Spectroscopy | Optimization of spectral windows and development of advanced gas inlet systems. | Reduced sample size, shorter analysis time, and improved practicality for low-concentration samples. |
| Isotope Ratio Mass Spectrometry (IRMS) | Enhancement of sensitivity and reduction of sample size requirements. | Improved precision for atmospheric and environmental monitoring. |
| Computational Methods | Integration of machine learning algorithms for data processing. | Increased accuracy and speed of analysis, and identification of subtle isotopic signatures. |
Cross-Disciplinary Applications of this compound in Fundamental Chemical and Environmental Sciences
The unique isotopic signature of this compound makes it a valuable tracer in a wide range of fundamental chemical and environmental science applications. Its use allows researchers to track the origin, transport, and fate of methane in various systems, providing critical data for understanding complex processes.
In environmental science , this compound, often analyzed in conjunction with other isotopologues, is used to differentiate between various sources of methane in the atmosphere and in aquatic systems. uu.nlfrontiersin.org For example, the isotopic composition of methane can help distinguish between biogenic sources (e.g., from wetlands and agriculture) and thermogenic sources (e.g., from fossil fuel extraction). uu.nl This is particularly useful for assessing emission inventories and understanding the global methane budget. uu.nl The use of δ2H-CH4 as a tracer has been shown to be especially valuable in regions where the δ13C-CH4 signatures of different sources overlap. uu.nl In groundwater studies, deuterated methane can be used as a tracer to investigate methane oxidation and transport in aquifers.
In fundamental chemical sciences , this compound is a powerful tool for probing reaction mechanisms. In atmospheric chemistry, for instance, the study of the oxidation of deuterated methane provides insights into the fractionation of isotopes during chemical reactions in the atmosphere. ucar.edu This information is crucial for refining models of atmospheric chemistry and understanding the global cycles of important trace gases. ucar.edu In enzymology, the use of deuterated substrates helps to elucidate the mechanisms of complex biochemical reactions, such as those catalyzed by methane monooxygenase. nih.gov By observing the fate of the deuterium (B1214612) atoms, researchers can infer the stereochemistry and kinetics of the enzymatic transformations.
The following table provides examples of the cross-disciplinary applications of deuterated methane:
| Field of Study | Application of Deuterated Methane | Research Findings |
| Environmental Science (Atmospheric) | Source apportionment of atmospheric methane | Differentiating between biogenic and fossil fuel sources to improve emission inventories. uu.nl |
| Environmental Science (Hydrology) | Tracing methane transport and oxidation in groundwater | Quantifying in-situ microbial processes in aquifers. |
| Fundamental Chemical Science (Atmospheric Chemistry) | Studying the kinetics and mechanism of methane oxidation by OH radicals | Understanding isotopic fractionation in the atmosphere and its impact on the global methane cycle. ucar.edu |
| Fundamental Chemical Science (Enzymology) | Investigating the mechanism of methane monooxygenase | Elucidating the stereochemistry and reaction pathway of enzymatic methane oxidation. nih.gov |
Q & A
Basic: What are the standard protocols for synthesizing and characterizing Methane-d₂ in laboratory settings?
Answer:
Methane-d₂ (CD₄) synthesis typically involves catalytic deuteration of carbon precursors (e.g., CO₂ or CH₄) using deuterium gas (D₂) under controlled conditions. For example, hydrogen-deuterium exchange reactions over metal catalysts (e.g., nickel or platinum) at elevated temperatures (~300–500°C) can yield CD₄ . Characterization requires:
- Purity analysis : Gas chromatography coupled with mass spectrometry (GC-MS) or infrared spectroscopy (IR) to verify isotopic enrichment (>99% deuterium) and detect impurities like residual CH₃D or CH₂D₂ .
- Structural confirmation : Nuclear magnetic resonance (¹H and ²H NMR) to confirm the absence of protonated species .
Note: Experimental details must be meticulously documented in the Methods section, including catalyst preparation, reaction conditions, and calibration standards for reproducibility .
Advanced: How do isotopic effects of Methane-d₂ influence reaction kinetics and mechanisms in catalytic processes?
Answer:
Deuterium’s higher mass reduces zero-point energy, altering activation barriers and kinetic isotope effects (KIE). For instance, in methane oxidation (CH₄ vs. CD₄), KIE values >1 indicate slower C–D bond cleavage, affecting rate-determining steps . To study this:
- Experimental design : Compare turnover frequencies (TOF) for CH₄ and CD₄ under identical conditions (temperature, pressure, catalyst).
- Computational modeling : Use density functional theory (DFT) to simulate transition states and validate experimental KIE .
- Data interpretation : Address discrepancies by normalizing for isotopic scrambling or side reactions (e.g., H/D exchange in catalysts) .
Basic: What analytical techniques are critical for assessing Methane-d₂ purity and isotopic distribution?
Answer:
- GC-MS : Resolves isotopic peaks (e.g., m/z 16 for CH₄ vs. m/z 20 for CD₄) and quantifies impurities .
- Raman spectroscopy : Identifies vibrational modes (e.g., C–D stretching at ~2140 cm⁻¹) to confirm deuteration .
- Quadrupole mass analyzers : Provide high-resolution isotopic ratios, essential for tracer studies .
Documentation tip: Raw data (e.g., chromatograms, spectra) should be archived with metadata (e.g., instrument settings, calibration curves) for transparency .
Advanced: How can researchers resolve contradictions in reported kinetic data for Methane-d₂ reactions?
Answer:
Contradictions often arise from:
- Methodological variability : Differences in catalyst pretreatment, reactor configurations, or detection limits .
- Data normalization : Ensure rates are corrected for mass-transfer limitations and reactor dead volume .
Steps for reconciliation :
Meta-analysis : Compare studies using PRISMA guidelines to identify confounding variables (e.g., pressure ranges, catalyst aging) .
Sensitivity testing : Re-run experiments under reported conditions to isolate variables .
Error analysis : Quantify uncertainties in instrumentation (e.g., ±5% error in GC-MS peak integration) .
Basic: What are best practices for documenting and managing Methane-d₂ research data?
Answer:
- Metadata standards : Include experimental parameters (temperature, pressure), instrument models, and software versions .
- Persistent identifiers : Assign DOIs to datasets via repositories like Zenodo or Figshare for traceability .
- Version control : Use GitLab or OSF to track changes in raw data and analysis scripts .
Advanced: How to design a controlled experiment isolating isotopic effects of Methane-d₂ in complex reaction systems?
Answer:
- Variable isolation : Use a flow reactor with in-situ spectroscopy (e.g., FTIR) to monitor intermediates without perturbing conditions .
- Control experiments : Compare CD₄ reactivity with CH₄ and ¹³CH₄ to decouple mass and electronic effects .
- Statistical design : Apply factorial DOE (design of experiments) to test interactions between temperature, pressure, and catalyst morphology .
Basic: How to conduct a literature review identifying gaps in Methane-d₂ research?
Answer:
- Keyword strategy : Use Boolean terms (e.g., "Methane-d₂ AND kinetics NOT industrial") in Scopus/Web of Science .
- Gap analysis : Map trends via tools like VOSviewer; prioritize understudied areas (e.g., CD₄ photolysis in atmospheric chemistry) .
- Source evaluation : Exclude non-peer-reviewed preprints and prioritize journals with impact factors >3.0 .
Advanced: What methodologies ensure reproducibility in Methane-d₂ experiments?
Answer:
- Detailed SOPs : Specify catalyst activation protocols (e.g., reduction in H₂ at 400°C for 2 hrs) and calibration routines .
- Collaborative validation : Share materials with independent labs via platforms like Addgene .
- Error reporting : Disclose uncertainties in isotopic purity (±0.5%) and reaction yields in supplementary files .
Advanced: How to integrate computational modeling with experimental Methane-d₂ data?
Answer:
- Multi-scale modeling : Combine DFT (electronic structure) with kinetic Monte Carlo (reaction pathways) .
- Validation : Benchmark simulated KIE values against experimental TOF data using R² correlation analysis .
- Open-source tools : Use NWChem or Gaussian for simulations; share input files via GitHub .
Basic: What are the ethical guidelines for citing prior work on Methane-d₂?
Answer:
- Citation ethics : Attribute foundational methods (e.g., deuteration techniques) to original authors; avoid "citation stuffing" .
- Plagiarism checks : Use Turnitin or iThenticate for manuscripts; maintain a Zotero library for references .
Advanced: How can Methane-d₂ be used as a tracer in environmental methane emission studies?
Answer:
- Field deployment : Release controlled CD₄ pulses in atmospheric sampling campaigns; track via cavity ring-down spectroscopy (CRDS) .
- Data correction : Normalize for background CD₄ using blank samples and isotope ratio mass spectrometry (IRMS) .
- Ethical compliance : Adhere to EPA guidelines for tracer gas use and obtain permits for field experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
